molecular formula C19H23NO10 B12291662 [4,5-Diacetyloxy-5-(nitromethyl)-2-phenylmethoxyoxan-3-yl] acetate

[4,5-Diacetyloxy-5-(nitromethyl)-2-phenylmethoxyoxan-3-yl] acetate

Cat. No.: B12291662
M. Wt: 425.4 g/mol
InChI Key: ADINWQVDJMMULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2,3,4-Tri-O-acetyl-4-nitromethyl-beta-D-arabinopyranose: is a biochemical reagent used primarily in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3,4-Tri-O-acetyl-4-nitromethyl-beta-D-arabinopyranose typically involves the acetylation of benzyl beta-D-arabinopyranoside followed by nitration. The reaction conditions often include the use of acetic anhydride and a nitrating agent such as nitric acid. The process is carried out under controlled temperature and pH conditions to ensure the selective acetylation and nitration of the desired positions on the sugar molecule .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive chemicals like acetic anhydride and nitric acid.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,3,4-Tri-O-acetyl-4-nitromethyl-beta-D-arabinopyranose undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitromethyl group can be reduced to an amine group under suitable conditions.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace acetyl groups.

Major Products:

    Oxidation: Nitro compounds.

    Reduction: Amino derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Benzyl 2,3,4-Tri-O-acetyl-4-nitromethyl-beta-D-arabinopyranose is used in various scientific research applications, including:

    Chemistry: Studying carbohydrate chemistry and glycan synthesis.

    Biology: Investigating protein-glycan interactions and glycan roles in biological systems.

    Medicine: Exploring potential therapeutic applications related to glycan biology.

    Industry: Developing biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of Benzyl 2,3,4-Tri-O-acetyl-4-nitromethyl-beta-D-arabinopyranose involves its interaction with enzymes and proteins involved in glycan synthesis and degradation. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the formation and breakdown of glycans. The molecular targets include glycosyltransferases and glycosidases, which are enzymes that catalyze the transfer and hydrolysis of glycosidic bonds .

Comparison with Similar Compounds

    Methyl beta-D-arabinopyranoside: Another arabinose derivative used in glycobiology.

    Octyl alpha-D-glucopyranoside: A glucose derivative used in biochemical research.

    Nonyl-beta-D-1-thiomaltoside: A maltose derivative used in protein studies.

Uniqueness: Benzyl 2,3,4-Tri-O-acetyl-4-nitromethyl-beta-D-arabinopyranose is unique due to its specific acetylation and nitration pattern, which makes it a valuable tool for studying specific aspects of glycan biology and chemistry .

Properties

Molecular Formula

C19H23NO10

Molecular Weight

425.4 g/mol

IUPAC Name

[4,5-diacetyloxy-5-(nitromethyl)-2-phenylmethoxyoxan-3-yl] acetate

InChI

InChI=1S/C19H23NO10/c1-12(21)28-16-17(29-13(2)22)19(10-20(24)25,30-14(3)23)11-27-18(16)26-9-15-7-5-4-6-8-15/h4-8,16-18H,9-11H2,1-3H3

InChI Key

ADINWQVDJMMULQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(COC1OCC2=CC=CC=C2)(C[N+](=O)[O-])OC(=O)C)OC(=O)C

Origin of Product

United States

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